4-(Methylthio)-1H-imidazole
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Overview
Description
4-(Methylthio)-1H-imidazole is a heterocyclic organic compound containing a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom
Mechanism of Action
Target of Action
A compound with a similar structure, 4-methylthio-alpha-d-mannose, targets alpha-amylase 2b in humans . Alpha-amylase 2B is an enzyme that plays a crucial role in the breakdown of starch into simple sugars.
Mode of Action
It’s worth noting that many compounds with a similar structure, such as certain organophosphates, work via cholinesterase inhibition . This process involves the compound binding to the active site of the enzyme, preventing it from carrying out its normal function.
Biochemical Pathways
Compounds like methionine, which also contain a methylthio group, play a critical role in the metabolism and health of many species, including humans . Methionine is involved in various processes related to DNA transcription, epigenetic expression, and gene regulation .
Pharmacokinetics
A study on a 4’-methylthio derivative of propranolol in dogs showed that the methylthio substituent significantly affected the pharmacokinetics and metabolism of the drug . The study found that the compound had a larger volume of distribution, a longer half-life, and a lower oral clearance compared to propranolol .
Result of Action
A study on 4’-methylthio-trans-stilbene derivatives, analogs of trans-resveratrol, showed that these compounds had cytotoxic, tubulin-interfering, and proapoptotic activities . These compounds exerted a stronger cytotoxic effect than trans-resveratrol and induced cell cycle arrest and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylthio)-1H-imidazole typically involves the reaction of imidazole with methylthiolating agents under controlled conditions. One common method includes the use of methylthiolating reagents such as methyl iodide in the presence of a base like sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(Methylthio)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, which can affect the imidazole ring or the methylthio group.
Substitution: The methylthio group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkyl halides and nucleophiles like thiolates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, thiolates, bases like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Methylthio)-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with therapeutic properties.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals due to its unique reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: Another sulfur-containing heterocyclic compound with significant biological activities.
1,3,4-Thiadiazole: Known for its antimicrobial and anti-inflammatory properties.
Benzimidazole: Widely used in pharmaceuticals for its broad spectrum of biological activities.
Uniqueness
4-(Methylthio)-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylthio group enhances its reactivity and potential for forming diverse derivatives, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
5-methylsulfanyl-1H-imidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2S/c1-7-4-2-5-3-6-4/h2-3H,1H3,(H,5,6) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLIJIXLRIYPOHM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CN=CN1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30517671 |
Source
|
Record name | 5-(Methylsulfanyl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30517671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83553-60-0 |
Source
|
Record name | 5-(Methylsulfanyl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30517671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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